cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl
Overview
Description
“Cis-4-Methyl-3-(trifluoromethyl)piperidin-3-OL hcl” is a chemical compound with the CAS Number: 1951444-38-4 . It has a molecular weight of 219.63 and its IUPAC name is (3R,4R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO.ClH/c1-5-2-3-11-4-6(5,12)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6+;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 219.63 . It is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Stereochemistry
- Research on the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, including cis and trans isomers, has been conducted. These studies contribute to our understanding of the configurations and preferred conformations of these compounds, which is crucial for their application in different fields of chemistry (Casy & Jeffery, 1972).
Pharmacological Evaluation
- A series of 3-methyl-4-(N-phenyl amido)piperidines, including cis-42, were synthesized and evaluated for their intravenous analgesic activity. Such studies are significant for developing new analgesics and understanding the structure-activity relationships of these compounds (Lalinde et al., 1990).
Radical-Mediated Synthesis
- Non-activated aziridines were used for the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, showcasing a method for creating structurally complex piperidines that could have applications in pharmaceutical synthesis (Vervisch et al., 2012).
Catalytic Cyclization Techniques
- New methods for the synthesis of cis and trans 3,4-disubstituted piperidines were developed. These methods, involving carbonyl ene and Prins cyclizations, are significant for the stereoselective synthesis of piperidine derivatives (Williams et al., 2006).
Alkaloid Synthesis
- The stereoselective synthesis of cis-2-methyl-6-substituted piperidin-3-ol alkaloids was achieved, which is crucial for the production of natural products and medicinal compounds (Leverett et al., 2006).
Asymmetric Synthesis Applications
- An asymmetric aminohydroxylation route was developed for synthesizing cis-2,6-disubstituted piperidine-3-ols, demonstrating an efficient and flexible approach to these compounds, which are important in medicinal chemistry (Kandula & Kumar, 2006).
Mechanism of Action
Target of Action
Similar compounds have been implicated in the synthesis of dopamine d3 receptor antagonists , suggesting potential neurological targets.
Mode of Action
Biochemical Pathways
Similar compounds have been used in c,n-cross coupling reactions , suggesting potential involvement in complex organic synthesis pathways.
Result of Action
Similar compounds have been implicated in catalysis, particularly in alkyne hydrothiolation.
Properties
IUPAC Name |
(3R,4R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-5-2-3-11-4-6(5,12)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBAHTMOCURVRQ-IBTYICNHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1(C(F)(F)F)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@]1(C(F)(F)F)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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